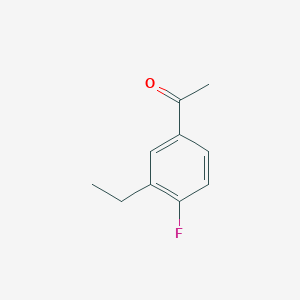
Ethanone, 1-(3-ethyl-4-fluorophenyl)-
Übersicht
Beschreibung
Ethanone, 1-(3-ethyl-4-fluorophenyl)- is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with ethyl and fluoro groups
Vorbereitungsmethoden
The synthesis of Ethanone, 1-(3-ethyl-4-fluorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.
Industrial production methods may involve the optimization of reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and scalability. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Ethanone, 1-(3-ethyl-4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3-ethyl-4-fluorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand the interactions of fluoro-substituted aromatic compounds with biological systems.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3-ethyl-4-fluorophenyl)- involves its interaction with molecular targets through various pathways. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(3-ethyl-4-fluorophenyl)- can be compared with other similar compounds, such as:
1-(3-Ethyl-4-chloro-phenyl)-ethanone: This compound has a chloro group instead of a fluoro group, which affects its reactivity and applications.
1-(3-Ethyl-4-methyl-phenyl)-ethanone: The presence of a methyl group alters the compound’s steric and electronic properties, leading to different chemical behaviors.
1-(3-Ethyl-4-nitro-phenyl)-ethanone: The nitro group introduces additional reactivity, making this compound useful in different synthetic and research contexts.
The uniqueness of Ethanone, 1-(3-ethyl-4-fluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
1-(3-ethyl-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
SUDNYIIMGQPMSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(=O)C)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-Chloroanilino)methyl]phenoxy}propanoic acid](/img/structure/B8576274.png)

![N-[4-(N,N-Dibenzylglycyl)phenyl]methanesulfonamide](/img/structure/B8576284.png)



![(3R)-N-(4-bromophenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B8576298.png)
![3-[(3-Chloropyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B8576308.png)




